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Introduction

Caenorhabditis elegans is a powerful model organism for genetic analysis due to its short life
cycle, well-defined genome, and amenability to genetic manipulation.[1] This document
provides a detailed protocol for generating mutant strains of the gex-2 gene in C. elegans
using the CRISPR/Cas9 system. The gex-2 gene, a homolog of the mammalian Racl
interactor p140/Sra-1, is essential for tissue morphogenesis and cell migration during
embryonic development.[2][3]

In C. elegans, GEX-2 and its interacting partner GEX-3 are crucial for the proper organization
of differentiating cells.[2] They colocalize at cell boundaries and are implicated in the Rac
GTPase signaling pathway, which regulates cytoskeletal rearrangements.[2][4] The absence of
gex-2 function leads to severe defects, including the failure of hypodermal cells to enclose the
embryo, resulting in a "gut on the exterior" (Gex) phenotype and embryonic lethality.[2]
Creating and analyzing gex-2 mutant strains can provide valuable insights into the fundamental
mechanisms of morphogenesis and cell migration, which are relevant to developmental biology
and disease research.

Gene Function and Phenotypic Summary
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The gex-2 gene is critical for organizing cells into functional tissues.[2] Loss-of-function

mutations result in severe and lethal developmental defects.

Gene Information Description Reference

Gene Name gex-2 (gut on exterior-2) [2]

Systematic Name F56A11.1 [3]

Homologs Mammalian p140/Sra-1 [2][3]
Required for tissue

Function morphogenesis and cell [2][4]
migrations.
Interacts with GEX-3;

Protein Interactions implicated in Rac GTPase [2]
signaling.

Reported Mutant

Phenotypes (Loss-of- Description Reference

Function)

Embryonic Lethality

Homozygous null mutants
arrest development as

embryos.

[2]

"Gex" Phenotype

Gut on the exterior; internal
organs are found on the
ventral surface due to failed

hypodermal cell enclosure.

[2]

Morphogenesis Defects

Differentiated cells fail to
organize properly; hypodermal
cells cluster dorsally instead of

spreading.

[2]4]

Available Alleles

gex-2(0k1603) is a
homozygous lethal deletion

allele available from the CGC.

[5]
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Proposed Signaling Pathway and Experimental
Workflow

The following diagrams illustrate the proposed signaling pathway for GEX-2 and the

experimental workflow for generating mutant strains.

Cell Membrane

(eRZC ng;aig) Proposed GEX-2 Signaling Pathway

Click to download full resolution via product page

Caption: Proposed pathway where the GEX-2/GEX-3 complex mediates Rac GTPase signals.
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Step 1: Design sgRNA
for gex-2

i

Step 2: Prepare Injection Mix
(Cas9, sgRNA, markers)

i

Step 3: Microinject Gonads
of Young Adult Worms

'

Step 4: Screen F1 Progeny
(e.q., for co-injection marker)

i

Step 5: Isolate F1s and
Perform Single-Worm PCR

i

Step 6: Sequence PCR Products
to Identify Heterozygous Mutants

'

Step 7: Analyze Progeny of F1s
for Lethal Phenotype

i

Step 8: Maintain Heterozygous
Mutant Strain

arrow CRISPR/Cas9 Workflow for gex-2 Mutant Generation

Click to download full resolution via product page

Caption: Workflow for generating and identifying gex-2 mutants in C. elegans.

Experimental Protocols
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These protocols outline the CRISPR/Cas9-mediated generation of gex-2 knockout mutants in
C. elegans. Standard laboratory sterile techniques should be used throughout.

Protocol 1: Desighing and Preparing CRISPR/Cas9
Reagents for gex-2 Knockout

This protocol describes the design of a single guide RNA (sgRNA) to target gex-2 and the
preparation of the necessary reagents for injection. The direct delivery of a Cas9
ribonucleoprotein (RNP) complex is often highly efficient.[6]

1. sgRNA Design: a. Obtain the gex-2 (F56A11.1) genomic sequence from --INVALID-LINK--.
b. Use an online sgRNA design tool (e.g., --INVALID-LINK--) to identify potential 20-nucleotide
target sequences that are immediately upstream of a Protospacer Adjacent Motif (PAM)
sequence ('NGG').[6] c. Select sgRNAs in an early exon to maximize the chance of generating
a null allele. Choose targets with high predicted on-target scores and low off-target scores.

2. Reagent Preparation: a. Synthesize crRNA and tracrRNA: Order synthetic crRNA (containing
the 20-nt gex-2 target sequence) and universal tracrRNA.[6] Reconstitute the RNAs in
nuclease-free buffer to a stock concentration (e.g., 4 pg/ul).[6] b. Prepare Cas9 Nuclease: Use
commercially available purified Cas9 protein with a nuclear localization signal (NLS). c. Prepare
Co-injection Markers: A plasmid expressing a fluorescent marker (e.g., pRF4 with rol-6(su1006)
for a roller phenotype, or myo-2p::mCherry for pharyngeal fluorescence) is used to identify
successfully injected animals and their progeny.[7] d. (Optional) Prepare a Repair Template:
For precise deletions or insertions, a single-stranded oligodeoxynucleotide (ssODN) can be
included as a repair template. This template should have 35-100 bp homology arms flanking
the desired edit.[8]

Protocol 2: Microinjection of C. elegans

This protocol details the preparation of the injection mix and the procedure for injecting the
gonads of young adult hermaphrodites.[7][9]

1. Prepare Injection Mix: a. On ice, combine the following components in a 0.5 ml tube. The
final volume is typically 10-20 pl.[6]
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Component Stock Concentration  Volume (ul) Final Concentration
Cas9 Protein 20 uM 2.5 25 uM

gex-2 crRNA 100 uM 1.0 5uM

tracrRNA 100 pM 2.0 10 uM

Co-injection Marker 100 ng/ul 0.5 2.5-5 ng/ul
Nuclease-Free Water - to 20 ul

b. Incubate the mix at 37°C for 15 minutes to allow the RNP complex to form.[9] c. Centrifuge
at maximum speed for 10 minutes to pellet any debris.[6] Transfer the supernatant to a new
tube.

2. Microinjection Procedure: a. Prepare injection pads (agarose pads on a coverslip). b. Pick
young adult C. elegans (with few or no eggs in the uterus) and transfer them to a drop of
halocarbon oil on the injection pad. c. Load 1-2 pl of the injection mix into a microinjection
needle. d. Using a compound microscope with DIC optics, inject the mix into both gonad arms
of each worm.[9] e. After injection, recover each worm by placing it onto a seeded NGM plate
(1 worm per plate).[6] Incubate at 20-25°C.

Protocol 3: Screening and Identification of gex-2
Mutants

This protocol describes how to identify F1 animals carrying a mutation in gex-2. Since
homozygous gex-2 mutants are non-viable, the goal is to isolate heterozygotes.

1. F1 Screening: a. Three to four days post-injection, screen the plates for F1 progeny
expressing the co-injection marker (e.g., Roller or fluorescent pharynx). b. Isolate at least 24-48
individual F1 animals expressing the marker onto separate plates and allow them to lay eggs.

2. Genotyping F1 Animals: a. After the F1s have laid eggs for 1-2 days, sacrifice each F1 for
molecular analysis. b. Single-Worm Lysis: Place each worm in 10-20 pl of lysis buffer (e.g.,
50mM KCI, 10mM Tris pH 8.3, 2.5mM MgCI2, 0.45% NP-40, 0.45% Tween-20, with 0.1 pg/pl
Proteinase K).[8] Freeze-thaw, then incubate at 65°C for 1 hour, followed by 95°C for 15
minutes to inactivate the proteinase K.[10] c. PCR Amplification: Design primers that flank the
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SgRNA target site in gex-2. Use 1-2 ul of the worm lysate as a template for PCR. d. Identify
Mutations: Analyze the PCR products on an agarose gel. Small insertions or deletions (indels)
caused by NHEJ may not cause a visible size shift. Therefore, all PCR products from marker-
positive F1s should be purified and sent for Sanger sequencing. e. Sequence Analysis: Align
the sequencing results to the wild-type gex-2 sequence to identify F1s that are heterozygous
for a frameshift-inducing indel.

3. Confirmation and Strain Maintenance: a. Once a heterozygous F1 founder is identified,
propagate its F2 progeny. b. The heterozygous strain will segregate in a Mendelian ratio: 1/4
wild-type (non-viable gex-2 homozygotes), 2/4 heterozygotes, and 1/4 marker homozygotes (if
a visible marker is used). The key confirmation is observing ~25% embryonic lethality among
the progeny of the identified heterozygote. c. Maintain the strain by picking healthy
heterozygotes each generation.

Protocol 4: Phenotypic Analysis of gex-2 Mutants

Because gex-2 is essential for embryonic development, analysis focuses on the terminal
phenotype of homozygous embryos produced by heterozygous parents.

1. Embryonic Lethality Assay: a. Single-clone several L4-stage heterozygous gex-2(+/ -) worms
onto individual plates. b. Allow them to lay eggs for a defined period (e.g., 4-6 hours). c.
Remove the parent worms and count the number of eggs laid (Total N). d. After 24-48 hours,
count the number of unhatched eggs (lethal) and hatched larvae. e. Calculate the percentage
of embryonic lethality.

Genotype of Parent Expected Embryonic Lethality (%)
Wild-Type (N2) <2%
gex-2(+/ -) Heterozygote ~25%

2. Microscopic Analysis of Arrested Embryos: a. Collect embryos from heterozygous mothers
by bleaching. b. Mount the embryos on an agarose pad for high-magnification DIC microscopy.
c. Observe the terminal phenotype of the arrested embryos. Look for the characteristic "Gex"
phenotype, where hypodermal cells fail to enclose the embryo, and internal tissues like the gut
are exposed.[2] Compare this to wild-type embryos at similar developmental stages.
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3. Advanced Analysis: a. Use fluorescent markers for specific cell types (e.g., gut, hypodermis)

in the heterozygous background to precisely characterize the cell organization defects in

homozygous mutant embryos. b. Perform time-lapse imaging (4D microscopy) of embryos from

heterozygous parents to pinpoint the exact stage at which morphogenesis fails.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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